Lipophilicity Reduction: XLogP3-AA = 0.7 for CF2H Analog vs. Estimated >1.5 for CF3 Analog
The target compound exhibits a computed XLogP3-AA value of 0.7 [1], placing it firmly within optimal drug-like chemical space (Lipinski's Rule of Five: LogP ≤ 5). Replacement of the 4-CF2H group with –CF3 in the direct analog 3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one (CAS 380419-58-9) is expected to increase LogP by approximately 0.8–1.0 units based on the well-established lipophilicity increment of –CF3 over –CF2H on aromatic/heteroaromatic systems [2]. For the unsubstituted 4-trifluoromethyl isoxazolo[5,4-b]pyridin-6(7H)-one scaffold, a measured LogP of 1.5349 has been reported , consistent with the CF3 group imparting higher lipophilicity than CF2H. This difference is large enough to alter membrane permeability, solubility, and off-target binding profiles in biological assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.7 |
| Comparator Or Baseline | 3-Methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one (CAS 380419-58-9): LogP not directly available but estimated ≥1.5; 4-(Trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one: LogP = 1.5349 |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.0 (CF2H → CF3); the target compound is markedly less lipophilic than its CF3 counterpart |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) for the target compound; experimental or vendor-computed LogP for comparator |
Why This Matters
A LogP shift from 0.7 to >1.5 can reduce aqueous solubility by approximately 6- to 10-fold (assuming a typical log S vs. LogP relationship), which directly impacts assay compatibility, formulation, and in vivo exposure for drug discovery programs.
- [1] PubChem Compound Summary CID 135646667. Computed Properties: XLogP3-AA = 0.7. View Source
- [2] Zafrani Y, Yeffet D, Sod-Moriah G, et al. Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept. J Med Chem. 2017;60(2):797-804. View Source
